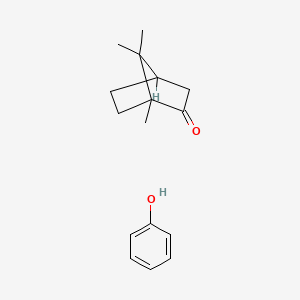
cis-Bis(isopropylammine)dichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bis(isopropylammine)dichloroplatinum(II): is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. It is a derivative of iproplatin, a second-generation platinum complex. This compound is characterized by its square planar geometry, with two isopropylamine ligands and two chloride ligands coordinated to a central platinum(II) ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(isopropylammine)dichloroplatinum(II) typically involves the reduction of iproplatin. One common method includes the use of reducing agents such as ascorbic acid or cysteine. The reaction proceeds as follows:
Reduction of Iproplatin: Iproplatin is reduced in the presence of ascorbic acid or cysteine, leading to the formation of cis-Bis(isopropylammine)dichloroplatinum(II).
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: While specific industrial production methods for cis-Bis(isopropylammine)dichloroplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale chromatographic purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-Bis(isopropylammine)dichloroplatinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in biological systems where it may be reduced or oxidized depending on the cellular environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include water, ammonia, and various nucleophiles.
Redox Reactions: Reducing agents like ascorbic acid and cysteine are commonly used in the reduction of iproplatin to form cis-Bis(isopropylammine)dichloroplatinum(II).
Major Products:
Wissenschaftliche Forschungsanwendungen
cis-Bis(isopropylammine)dichloroplatinum(II) has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its anticancer properties.
Biological Studies: Research focuses on understanding the compound’s interaction with cellular components, particularly DNA, to elucidate its mechanism of action and potential therapeutic effects.
Chemical Research:
Wirkmechanismus
The mechanism of action of cis-Bis(isopropylammine)dichloroplatinum(II) involves its interaction with DNA. The compound binds to DNA, forming intrastrand cross-links between adjacent guanine bases. This binding disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the N7 atoms of guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
cis-Diamminedichloroplatinum(II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action, forming DNA cross-links and inducing apoptosis.
cis-Dichloro-bis(cyclopropylamine)platinum(II): Another platinum-based compound with anticancer properties, differing in the nature of the amine ligands.
cis-Dichloro-bis(benzonitrile)platinum(II): A compound used in chemical research, known for its isomerization properties.
Uniqueness: cis-Bis(isopropylammine)dichloroplatinum(II) is unique due to its specific isopropylamine ligands, which may influence its reactivity, stability, and biological activity compared to other platinum-based compounds. Its formation as a metabolite of iproplatin also highlights its relevance in the context of drug metabolism and pharmacokinetics .
Eigenschaften
CAS-Nummer |
41637-05-2 |
|---|---|
Molekularformel |
C6H18Cl2N2Pt |
Molekulargewicht |
384.21 g/mol |
IUPAC-Name |
dichloroplatinum;propan-2-amine |
InChI |
InChI=1S/2C3H9N.2ClH.Pt/c2*1-3(2)4;;;/h2*3H,4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DFGSUXGZWFZTEU-UHFFFAOYSA-L |
SMILES |
CC(C)N.CC(C)N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CC(C)N.CC(C)N.Cl[Pt]Cl |
Key on ui other cas no. |
44983-28-0 |
Synonyme |
is(isopropylamine)dichloroplatinum bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer bis-isopropylamine dichloroplatinum II cis-dichloro-bis-isopropylamine platinum(II) dichloro-bis-isopropylamine platinum(II) JM 6 JM-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















